molecular formula C5H6N2O3S B13951798 2-Methylsulfonylpyrimidin-4-ol

2-Methylsulfonylpyrimidin-4-ol

Cat. No.: B13951798
M. Wt: 174.18 g/mol
InChI Key: PGFZHQZVPIMRAO-UHFFFAOYSA-N
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Description

2-Methylsulfonylpyrimidin-4-ol is a heterocyclic compound with the molecular formula C5H6N2O2S. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylsulfonylpyrimidin-4-ol can be achieved through several methods. One efficient approach involves the cyclic condensation of malonate derivatives with S-methylisothiouronium sulfate, followed by derivation and oxidation in a water-acetone mixture using oxone as the oxidant . This method is environmentally friendly and provides considerable yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfonylpyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 2-Methylsulfonylpyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it can act as a covalent warhead for targeting reactive cysteines in proteins, leading to the formation of stable adducts . This interaction can modulate the activity of the target protein, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylsulfonylpyrimidin-4-ol is unique due to its sulfonyl group, which imparts distinct chemical reactivity compared to other pyrimidine derivatives. This makes it a valuable compound for developing new chemical entities with specific properties and applications.

Properties

IUPAC Name

2-methylsulfonyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c1-11(9,10)5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFZHQZVPIMRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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